Cas no 1118-17-8 (N-tert-Butyl-1,1-dimethylpropargylamine)
N-tert-Butyl-1,1-dimethylpropargylamine Chemical and Physical Properties
Names and Identifiers
-
- n-tert-butyl-1 1-dimethylpropargylamine&
- N-tert-Butyl-1,1-dimethylpropargylamine
- 2-Methyl-N-(2-methyl-2-propanyl)-3-butyn-2-amine
- 3-Methylpyridine-2,5-diamine
- N-tert-butyl-2-methylbut-3-yn-2-amine
- 3-t-Butylamino-2-butanon
- 3-t-butylamino-2-butanone
- 3-t-butylamino-3-methyl-1-butyne
- 3-tert.-Butylamino-3-methyl-1-butin
- 3-tert-Butylamino-3-methyl-1-butyne
- 3-tert-Butylamino-3-methyl-but-1-in
- Tert-butyl-3.3-dimethylpropyne-1-ylamin
- 1118-17-8
- TERT-BUTYL(2-METHYLBUT-3-YN-2-YL)AMINE
- DA-47822
- SCHEMBL479170
- N-tert-Butyl-1,1-dimethylpropargylamine, 97%
- N-tert-Butyl-1 pound not1-dimethylpropargylamine
- N-(tert-Butyl)-2-methylbut-3-yn-2-amine
- N-(tert-Butyl)-2-methyl-3-butyn-2-amine #
- Z1255427830
- AKOS027320365
- N-(1,1-Dimethyl-2-propynyl)-N-tert.-butylamine
- J-002635
- N-(1,1-Dimethylethyl)-2-methyl-3-butyn-2-amine; N-tert-Butyl-1,1-dimethyl-2-propynylamine;
- EN300-96067
-
- MDL: MFCD02093662
- Inchi: 1S/C9H17N/c1-7-9(5,6)10-8(2,3)4/h1,10H,2-6H3
- InChI Key: YXIAJHJGVGZXCG-UHFFFAOYSA-N
- SMILES: N(C(C#C)(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 139.13600
- Monoisotopic Mass: 139.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 853
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: Not determined
- XLogP3: 7.1
- Topological Polar Surface Area: 104
Experimental Properties
- Color/Form: Not determined
- Density: 0.787 g/mL at 25 °C(lit.)
- Boiling Point: 136 °C(lit.)
- Flash Point: Fahrenheit: 64.4 ° f < br / > Celsius: 18 ° C < br / >
- Refractive Index: n20/D 1.432(lit.)
- PSA: 12.03000
- LogP: 2.17720
- Solubility: Not determined
- Vapor Pressure: 0.9±0.3 mmHg at 25°C
N-tert-Butyl-1,1-dimethylpropargylamine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H315-H319-H335
- Warning Statement: P210-P261-P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 1
- WGK Germany:3
- Hazard Category Code: 11-36/37/38
- Safety Instruction: S16
-
Hazardous Material Identification:
- Safety Term:S16-26-36
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-tert-Butyl-1,1-dimethylpropargylamine Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-tert-Butyl-1,1-dimethylpropargylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N137430-1g |
N-tert-Butyl-1,1-dimethylpropargylamine |
1118-17-8 | ≥95% | 1g |
¥885.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N137430-5g |
N-tert-Butyl-1,1-dimethylpropargylamine |
1118-17-8 | ≥95% | 5g |
¥3089.90 | 2023-09-01 | |
| TRC | B691070-2g |
N-tert-Butyl-1,1-dimethylpropargylamine |
1118-17-8 | 2g |
$ 87.00 | 2023-09-08 | ||
| TRC | B691070-5g |
N-tert-Butyl-1,1-dimethylpropargylamine |
1118-17-8 | 5g |
$ 178.00 | 2023-09-08 | ||
| TRC | B691070-10g |
N-tert-Butyl-1,1-dimethylpropargylamine |
1118-17-8 | 10g |
$ 328.00 | 2023-09-08 | ||
| TRC | B691070-25g |
N-tert-Butyl-1,1-dimethylpropargylamine |
1118-17-8 | 25g |
$ 640.00 | 2022-06-06 | ||
| TRC | B691070-50g |
N-tert-Butyl-1,1-dimethylpropargylamine |
1118-17-8 | 50g |
$ 1384.00 | 2023-04-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 513695-5G |
N-tert-Butyl-1,1-dimethylpropargylamine |
1118-17-8 | 97% | 5G |
¥2664.92 | 2022-02-24 | |
| Apollo Scientific | OR938982-5g |
N-tert-Butyl-1,1-dimethylpropargylamine |
1118-17-8 | 95% | 5g |
£545.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N73950-5g |
N-(tert-Butyl)-2-methylbut-3-yn-2-amine |
1118-17-8 | 99% | 5g |
¥2108.0 | 2022-04-27 |
N-tert-Butyl-1,1-dimethylpropargylamine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on N-tert-Butyl-1,1-dimethylpropargylamine
Research Brief on N-tert-Butyl-1,1-dimethylpropargylamine (CAS: 1118-17-8) in Chemical Biology and Pharmaceutical Applications
N-tert-Butyl-1,1-dimethylpropargylamine (CAS: 1118-17-8) is a specialized alkyne-containing amine compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, biological interactions, and potential therapeutic uses. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules and its emerging applications in click chemistry and targeted drug delivery systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the synthesis of triazole-based pharmacophores. The tert-butyl and dimethyl groups were found to significantly enhance reaction kinetics while maintaining excellent regioselectivity, making this derivative particularly valuable for combinatorial chemistry approaches. Researchers at MIT further validated these findings through computational modeling, showing that the steric effects of the tert-butyl group contribute to transition state stabilization during click reactions.
In pharmaceutical applications, N-tert-Butyl-1,1-dimethylpropargylamine has shown promise as a building block for kinase inhibitors. A recent patent application (WO2023056421) discloses its incorporation into novel EGFR tyrosine kinase inhibitors with improved blood-brain barrier penetration. The compound's lipophilic character, conferred by the tert-butyl moiety, appears to enhance membrane permeability while the propargyl group provides a convenient handle for further structural modifications. These findings suggest potential applications in CNS-targeted therapies for neurological disorders and brain cancers.
Metabolic stability studies conducted in 2024 revealed interesting pharmacokinetic properties of derivatives containing this structural motif. The presence of both the tert-butyl and propargyl groups was found to confer unusual metabolic resistance against common cytochrome P450 enzymes, particularly CYP3A4. This property, combined with the compound's relatively low toxicity profile (LD50 > 500 mg/kg in rodent models), makes it an attractive scaffold for prolonged-action drug formulations. However, researchers caution that the strong electron-withdrawing nature of the propargyl group may require careful consideration in drug design to avoid potential reactive metabolite formation.
Emerging applications in chemical biology include the compound's use as a bioorthogonal probe for protein labeling. A Nature Chemical Biology publication (2024) demonstrated its effectiveness in live-cell imaging when coupled with tetrazine-based fluorescent tags. The steric bulk of the tert-butyl group was shown to prevent nonspecific interactions with cellular components while maintaining rapid reaction kinetics. This dual functionality positions N-tert-Butyl-1,1-dimethylpropargylamine as a valuable tool for studying dynamic biological processes at molecular resolution.
From a synthetic chemistry perspective, recent advances in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound. A 2024 Organic Letters report detailed a novel chiral auxiliary approach that achieves >99% ee, opening new possibilities for its use in stereoselective synthesis. The availability of both enantiomers has facilitated structure-activity relationship studies in several drug discovery programs, particularly for G protein-coupled receptor targets where stereochemistry plays a critical role in ligand binding.
In conclusion, N-tert-Butyl-1,1-dimethylpropargylamine (CAS: 1118-17-8) represents a multifunctional chemical building block with growing importance in medicinal chemistry and chemical biology. Its unique combination of steric bulk, reactivity, and metabolic stability continues to inspire innovative applications across multiple research domains. Future directions likely include expanded use in targeted covalent inhibitors, advanced drug delivery systems, and as a versatile handle for bioconjugation strategies. Researchers are encouraged to explore its potential while carefully considering the compound's distinctive physicochemical properties in their experimental designs.
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